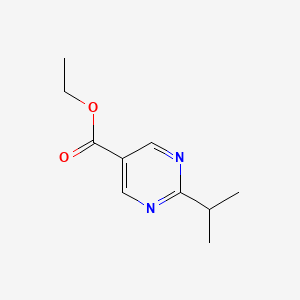

Ethyl 2-isopropylpyrimidine-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-propan-2-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-4-14-10(13)8-5-11-9(7(2)3)12-6-8/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNHVTFBSHNELEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647951 | |

| Record name | Ethyl 2-(propan-2-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954226-53-0 | |

| Record name | Ethyl 2-(propan-2-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-isopropylpyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-isopropylpyrimidine-5-carboxylate is a key heterocyclic building block in medicinal chemistry, finding application in the synthesis of a variety of biologically active molecules. Its substituted pyrimidine core is a prevalent scaffold in numerous pharmaceuticals, owing to its ability to engage in a range of biological interactions. This guide provides a comprehensive overview of a robust and efficient protocol for the synthesis of this compound, intended to equip researchers and drug development professionals with the necessary knowledge to produce this valuable compound. The presented methodology is grounded in established chemical principles and supported by peer-reviewed literature, ensuring both scientific integrity and practical applicability.

Core Synthetic Strategy: A Convergent Approach

The most effective and high-yielding synthesis of this compound relies on a convergent approach, wherein the pyrimidine ring is constructed from two key fragments. This strategy involves the condensation of an amidinium salt with a suitably functionalized three-carbon component. Specifically, the reaction of isobutyramidinium salt with the sodium salt of an ethyl 2-formyl-3,3-dialkoxypropanoate derivative provides a direct and efficient route to the target molecule.

This method is advantageous as it allows for the late-stage introduction of the 2-substituent (the isopropyl group in this case), offering flexibility for the synthesis of analogues. Furthermore, the reaction proceeds under relatively mild conditions and generally affords good to excellent yields.

Visualizing the Synthesis Workflow

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of Key Precursors

Preparation of Isobutyramidinium Hydrochloride via the Pinner Reaction

The Pinner reaction is a classic and reliable method for the synthesis of amidines from nitriles.[1] It proceeds via the formation of an intermediate imidate salt (a Pinner salt), which is then converted to the amidinium salt upon treatment with ammonia.

Reaction Scheme:

Cl₃CC(=O)CH=CHOC₂H₅ + C₂H₅OH --(K₂CO₃)--> (C₂H₅O)₂CHCH₂COOC₂H₅

(C₂H₅O)₂CHCH₂COOC₂H₅ + HCOOC₂H₅ --(Base)--> [(C₂H₅O)₂CHC(CHO)COOC₂H₅]⁻Na⁺

[(CH₃)₂CHC(=NH₂)NH₂]⁺Cl⁻ + [(C₂H₅O)₂CHC(CHO)COOC₂H₅]⁻Na⁺ → this compound

Figure 2: Simplified mechanism of pyrimidine ring formation.

Trustworthiness and Self-Validating Systems

The protocols described in this guide are designed to be self-validating. Each step yields a distinct intermediate that can be characterized by standard analytical techniques (NMR, IR, MS) to confirm its identity and purity before proceeding to the next step. For instance, the formation of the Pinner salt is often visually apparent, and its subsequent conversion to the amidinium salt can be monitored by the disappearance of the starting nitrile. Similarly, the progress of the formylation and the final condensation reaction can be effectively tracked using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), ensuring that each transformation is complete before initiating the workup and purification procedures. This stepwise verification is crucial for troubleshooting and optimizing the synthesis, thereby enhancing the reliability and reproducibility of the overall process.

Conclusion

This technical guide has outlined a detailed and robust synthetic route to this compound. By following the provided protocols and understanding the underlying chemical principles, researchers can confidently synthesize this valuable building block for applications in drug discovery and development. The convergent nature of the synthesis offers flexibility, while the well-established reactions ensure high yields and purity of the final product.

References

- Pinner, A. Ueber die Umwandlung der Nitrile in Imide. Ber. Dtsch. Chem. Ges.1877, 10, 1889–1894. (General reference for the Pinner reaction)

- Tietze, L. F.; Eicher, T. Reactions and Syntheses in the Organic Chemistry Laboratory, University Science Books, 1989.

- Organic Syntheses, Coll. Vol. 5, p.589 (1973); Vol. 44, p.59 (1964). (Example of a Pinner reaction protocol)

-

PubChem Compound Summary for CID 295889, Ethyl 2-aminopyrimidine-5-carboxylate. National Center for Biotechnology Information. [Link]

-

Organic Syntheses, Coll. Vol. 8, p.264 (1993); Vol. 65, p.26 (1987). (Protocol for ethyl 3,3-diethoxypropanoate) [Link]

-

NROChemistry, Pinner Reaction. [Link]

- De Kimpe, N.; De Cock, W.; Stevens, C. Synthesis of 3,3-Dialkoxypropanenitriles and Ethyl 3,3-Dialkoxypropanoates. Tetrahedron1986, 42 (14), 3713-3718.

- Larionov, O. V.; de Meijere, A. A New Versatile Synthesis of Pyrimidines and Pyridines. Angew. Chem. Int. Ed.2004, 43, 4646-4648.

- Bray, B. L. The Pinner Reaction Revisited. J. Org. Chem.1987, 52 (15), 3429–3431.

-

PubChem Compound Summary for CID 10487815, 2-Chloro-pyrimidine-5-carboxylic acid ethyl ester. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 19698813, 2-(Isopropylamino)pyrimidine-5-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Roger, R.; Neilson, D. G. The Chemistry of Imidates. Chem. Rev.1961 , 61 (2), 179–211. [Link]

Sources

A Field-Proven Guide to the Synthesis of Ethyl 2-isopropylpyrimidine-5-carboxylate via a Modified Biginelli Condensation Approach

This technical guide provides an in-depth exploration of a robust and efficient methodology for the synthesis of Ethyl 2-isopropylpyrimidine-5-carboxylate, a key heterocyclic scaffold in medicinal chemistry and drug development. Departing from the traditional Biginelli reaction, this guide details a superior one-pot approach that directly yields the desired aromatic pyrimidine, circumventing the need for a subsequent oxidation step. The protocols and insights presented herein are curated for researchers, scientists, and professionals in the field of drug development, emphasizing scientific integrity, reproducibility, and a deep understanding of the reaction mechanism.

Strategic Overview: Bypassing the Dihydropyrimidine Intermediate

The classical Biginelli reaction is a cornerstone of heterocyclic chemistry, providing access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) through a one-pot condensation of an aldehyde, a β-ketoester, and urea.[1][2] While invaluable, the synthesis of fully aromatic pyrimidines from this reaction necessitates a subsequent, often harsh, oxidation step to aromatize the dihydropyrimidine ring.[3]

This guide presents a more elegant and efficient strategy that directly constructs the pyrimidine ring system. The core of this approach is the reaction between an amidinium salt and a bespoke three-carbon building block, the sodium salt of ethyl 3,3-dimethoxy-2-(methoxycarbonyl)propen-1-olate. This method offers significant advantages in terms of atom economy, reduced step count, and milder reaction conditions. For the synthesis of the target molecule, this compound, isobutyramidinium chloride is employed as the N-C-N component, directly installing the desired isopropyl group at the 2-position of the pyrimidine ring.

The Core Synthesis: A Mechanistic Perspective

The synthesis of this compound via this modified approach can be dissected into two primary stages: the preparation of the key electrophilic intermediate and the subsequent cyclocondensation with the appropriate amidinium salt.

Preparation of the Key Intermediate: Sodium salt of ethyl 3,3-dimethoxy-2-(methoxycarbonyl)propen-1-olate

The synthesis commences with the preparation of a stable yet reactive three-carbon electrophile. This is achieved through the condensation of ethyl formate with ethyl 3,3-dimethoxypropionate in the presence of a strong base, such as sodium hydride.[4] The resulting sodium salt is a versatile precursor for the synthesis of a variety of 2-substituted pyrimidine-5-carboxylic esters.[4][5]

The Cyclocondensation Step: Formation of the Pyrimidine Ring

The crux of the synthesis is the reaction of the pre-formed sodium salt with isobutyramidinium chloride. The amidinium salt provides the N-C-N fragment necessary for the construction of the pyrimidine ring, with the isopropyl group of the isobutyramidine directly incorporated at the 2-position of the final product. This reaction proceeds via a nucleophilic attack of the amidine on the electrophilic carbon of the propen-1-olate, followed by an intramolecular cyclization and subsequent elimination of methanol and water to yield the aromatic pyrimidine ring.

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are provided as a comprehensive guide for the synthesis of this compound. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Preparation of Isobutyramidinium Chloride

Isobutyramidinium chloride can be prepared from isobutyronitrile via the Pinner reaction.

Step-by-Step Protocol:

-

To a solution of isobutyronitrile (1 equivalent) in anhydrous ethanol, add dry hydrogen chloride gas until saturation.

-

Stopper the reaction vessel and allow it to stand at room temperature for 24 hours.

-

The resulting crystalline precipitate of the imidate hydrochloride is filtered, washed with anhydrous diethyl ether, and dried under vacuum.

-

The imidate hydrochloride is then treated with a solution of ammonia in ethanol to yield isobutyramidinium chloride.

-

The product is collected by filtration, washed with cold ethanol, and dried.

Synthesis of this compound

Reactant and Condition Summary Table:

| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ethyl formate | Ethyl 3,3-dimethoxypropionate | Sodium Hydride | Anhydrous THF | 0 to RT | 12 | ~85 |

| 2 | Sodium salt from Step 1 | Isobutyramidinium Chloride | - | Ethanol | Reflux | 6 | 70-80 |

Step-by-Step Protocol:

-

Preparation of the Sodium salt of ethyl 3,3-dimethoxy-2-(methoxycarbonyl)propen-1-olate:

-

To a stirred suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of ethyl 3,3-dimethoxypropionate (1 equivalent) and ethyl formate (1.2 equivalents) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

The resulting precipitate is filtered, washed with anhydrous diethyl ether, and dried under vacuum to yield the sodium salt as a stable solid.[4]

-

-

Synthesis of this compound:

-

To a solution of the sodium salt prepared in the previous step (1 equivalent) in ethanol, add isobutyramidinium chloride (1.1 equivalents).

-

Reflux the reaction mixture for 6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The residue is then partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford this compound as a pure compound.

-

Characterization and Data

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet and a septet), the ethyl ester group (a triplet and a quartet), and the pyrimidine ring protons.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the target compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the ester carbonyl group and the C=N and C=C bonds of the pyrimidine ring.

Conclusion and Future Perspectives

The described methodology provides a highly efficient and direct route to this compound, a valuable building block in the synthesis of biologically active molecules. By utilizing a pre-functionalized three-carbon synthon and an appropriate amidinium salt, this approach circumvents the limitations of the traditional Biginelli reaction, offering a more streamlined and versatile synthesis of 2-substituted pyrimidines. The principles outlined in this guide can be extended to the synthesis of a diverse library of pyrimidine derivatives by varying the amidinium salt component, thus providing a powerful tool for medicinal chemists and drug development professionals. The continuous evolution of such multicomponent reactions underscores their importance in modern organic synthesis, enabling the rapid and efficient construction of complex molecular architectures.[2]

References

- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.

- de Souza, M. V. N. (2017). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Journal of the Brazilian Chemical Society, 28(1), 16-36.

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

- Ghotkar, N. S., Pund, D. A., & Berad, B. N. (2021). Effect of Different Solvents on Biginelli Reaction Using Layered Double Hyroxide (LDH) As an Ecofriendly Catalyst. International Journal of Scientific Research in Science and Technology, 8(1), 223-226.

- Kumar, D., & Singh, S. (2019). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. European Journal of Medicinal Chemistry, 177, 23-52.

-

Wikipedia. (2023). Biginelli reaction. Retrieved from [Link]

- Yamamoto, K., Chen, Y., & Buono, F. G. (2005). Oxidative Dehydrogenation of Dihydropyrimidinones and Dihydropyrimidines. Organic Letters, 7(21), 4673–4676.

- Campanati, M., Fackler, J. P., Jr., & Oflaz, S. (1998). Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process. Journal of the Chemical Society, Perkin Transactions 2, (11), 2437-2442.

-

Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. Available from: [Link]

- Alcaide, B., Almendros, P., & Alonso, J. M. (2006). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Tetrahedron Letters, 47(36), 6377-6380.

- Whitehead, C. W. (1952). Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid1. Journal of the American Chemical Society, 74(17), 4267-4270.

- Hamarat, N., & Yesil, M. (2010). Biginelli reaction. ChemSpider Synthetic Pages, 425.

-

ResearchGate. (n.d.). Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

- Wang, L., Xia, J., Qin, F., Qian, C., & Sun, J. (2013). Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. Beilstein Journal of Organic Chemistry, 9, 1238–1244.

- Guezguez, R., et al. (2024). GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION. Chemistry Journal of Moldova, 19(1).

- Mamedov, V. A., & Mamedov, E. S. (2023).

- Simion, C., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(21), 6624.

- Bredereck, H., Simchen, G., & Santos, A. A. (1967). Synthesen in der heterocyclischen Reihe, IX. Synthesen und Reaktionen von 4.6‐disubstituierten Pyrimidin‐aldehyden‐(5). Chemische Berichte, 100(4), 1344-1352.

- WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (2012).

- WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide. (2013).

- Guezguez, R., et al. (2020). Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. RSC Advances, 10(70), 42963-42975.

- Chen, X., et al. (2019). Synthesis of pyrimidines from dinitrogen and carbon.

- EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives. (2000).

- Al-Juborea, A. M., & Al-Ardbelea, H. J. F. (2018). Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones. Journal of Physics: Conference Series, 1003(1), 012071.

-

Organic Syntheses. (n.d.). Acetic acid, ethoxy-, and ethyl ester. Retrieved from [Link]

- McMurry, J. E. (1973).

-

MOLBASE. (n.d.). ethyl 2-(ethyl(3-isobutoxy-4-isopropylphenyl)amino)pyrimidine-5-carboxylate|1055233-47-0. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-isopropylpyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of ethyl 2-isopropylpyrimidine-5-carboxylate. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and the study of its chemical environment. This document moves beyond a simple recitation of spectral data, offering a detailed interpretation grounded in the fundamental principles of NMR spectroscopy and extensive experience with heterocyclic systems.

Molecular Structure and Proton Environments

A foundational understanding of the molecule's structure is the first step in interpreting its ¹H NMR spectrum. This compound possesses a disubstituted pyrimidine core, an aromatic heterocyclic system. The substituents, an isopropyl group at the 2-position and an ethyl carboxylate group at the 5-position, introduce distinct proton environments that will each give rise to a unique signal in the ¹H NMR spectrum.

There are five chemically non-equivalent proton environments in the molecule:

-

H-4 and H-6: The two protons on the pyrimidine ring. These are diastereotopic due to the substitution pattern and will have distinct chemical shifts.

-

-CH(CH₃)₂: The methine proton of the isopropyl group.

-

-CH(CH₃)₂: The six equivalent methyl protons of the isopropyl group.

-

-OCH₂CH₃: The two methylene protons of the ethyl ester group.

-

-OCH₂CH₃: The three methyl protons of the ethyl ester group.

Figure 1: Structure of this compound with key proton environments.

Predicted ¹H NMR Spectrum: A Detailed Analysis

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-4 | ~9.2 - 9.4 | Singlet (or narrow doublet) | 1H | J(H-4, H-6) ≈ 1-2 Hz |

| H-6 | ~9.0 - 9.2 | Singlet (or narrow doublet) | 1H | J(H-6, H-4) ≈ 1-2 Hz |

| -OCH₂CH₃ | ~4.4 | Quartet | 2H | ³J ≈ 7.1 Hz |

| -CH(CH₃)₂ | ~3.3 - 3.5 | Septet | 1H | ³J ≈ 6.9 Hz |

| -OCH₂CH₃ | ~1.4 | Triplet | 3H | ³J ≈ 7.1 Hz |

| -CH(CH₃)₂ | ~1.3 | Doublet | 6H | ³J ≈ 6.9 Hz |

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃).

The Pyrimidine Ring Protons (H-4 and H-6)

The chemical shifts of the pyrimidine ring protons are the most informative and also the most challenging to predict with pinpoint accuracy. For the parent pyrimidine molecule, the proton at C2 appears at δ 9.26, those at C4 and C6 at δ 8.78, and the proton at C5 at δ 7.36.[1] The substituents at C2 and C5 in our target molecule will significantly influence the chemical shifts of the remaining H-4 and H-6 protons.

-

The Isopropyl Group at C2: This is an electron-donating group (EDG) through induction. EDGs tend to shield aromatic protons, shifting their signals to a higher field (lower ppm).

-

The Ethyl Carboxylate Group at C5: This is an electron-withdrawing group (EWG) due to the carbonyl moiety. EWGs deshield aromatic protons, shifting their signals to a lower field (higher ppm).

The H-4 proton is adjacent to the electron-withdrawing ester group and will, therefore, be significantly deshielded, appearing at a lower field. The H-6 proton is also influenced by the ester group, but to a lesser extent. The isopropyl group at C2 will have a shielding effect on both H-4 and H-6. The interplay of these effects leads to the prediction of two distinct signals in the downfield region of the spectrum. We predict H-4 to be the most downfield proton, likely in the range of δ 9.2-9.4 ppm, with H-6 appearing slightly upfield around δ 9.0-9.2 ppm.

The coupling between H-4 and H-6 is a four-bond coupling (⁴J), which is typically small in aromatic systems, on the order of 1-2 Hz.[2] This may result in the signals appearing as sharp singlets or very narrow doublets, depending on the resolution of the instrument.

The Ethyl Ester Protons (-OCH₂CH₃)

The ethyl ester group gives rise to a characteristic quartet and triplet pattern.

-

Methylene Protons (-OCH₂-): These protons are adjacent to the electron-withdrawing oxygen atom of the ester, which deshields them. Consequently, they are expected to resonate as a quartet around δ 4.4 ppm.[3] The quartet arises from coupling to the three equivalent protons of the adjacent methyl group (n+1 = 4).

-

Methyl Protons (-CH₃): These protons are further from the deshielding oxygen and will appear at a higher field. Their signal is predicted to be a triplet around δ 1.4 ppm, resulting from coupling to the two adjacent methylene protons (n+1 = 3).[3]

The coupling constant (³J) for the interaction between the methylene and methyl protons of an ethyl group is typically around 7.1 Hz.

The Isopropyl Group Protons (-CH(CH₃)₂)

The isopropyl group also displays a characteristic splitting pattern.

-

Methine Proton (-CH-): This proton is attached to the pyrimidine ring and is coupled to six equivalent methyl protons. This will result in a septet (n+1 = 7) in the region of δ 3.3-3.5 ppm.

-

Methyl Protons (-CH₃): The six methyl protons are equivalent and are coupled to the single methine proton, giving rise to a strong doublet (n+1 = 2) at a higher field, predicted to be around δ 1.3 ppm.

The coupling constant (³J) for the isopropyl group is typically around 6.9 Hz.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It is a common and relatively non-polar solvent that should provide good solubility.

-

Sample Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of CDCl₃. The solution should be clear and free of any particulate matter.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

Figure 2: Workflow for NMR Sample Preparation.

Spectrometer Setup and Data Acquisition

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time (AQ): ~3-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 8-16 scans should provide a good signal-to-noise ratio for a sample of this concentration.

-

Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate all signals.

-

Potential Impurities and Their Spectral Signatures

A robust analysis includes the consideration of potential impurities that may arise from the synthesis of this compound. A common synthetic route involves the condensation of an amidine with a β-ketoester derivative.[4]

Potential impurities could include:

-

Starting Materials: Unreacted amidine or β-ketoester starting materials. Their characteristic signals would need to be identified based on their known spectra.

-

Solvents: Residual solvents from the reaction or purification steps (e.g., ethanol, ethyl acetate, hexanes). These are readily identifiable from standard solvent impurity tables.

-

Side-Products: Incomplete cyclization or alternative reaction pathways could lead to side-products. A detailed analysis of any unexpected signals, potentially aided by 2D NMR techniques like COSY and HSQC, would be necessary for their characterization.

Advanced NMR Techniques for Complete Structural Elucidation

For an unambiguous assignment of all proton signals and to confirm the connectivity of the molecule, the following 2D NMR experiments are highly recommended:

-

COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. We would expect to see cross-peaks between:

-

The methylene and methyl protons of the ethyl group.

-

The methine and methyl protons of the isopropyl group.

-

A weak cross-peak might be observable between the H-4 and H-6 protons of the pyrimidine ring.

-

Figure 3: Expected COSY correlations for this compound.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms, confirming the proton-carbon one-bond connectivities.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. This would be particularly useful for confirming the assignment of the pyrimidine ring protons by observing correlations from H-4 and H-6 to the surrounding carbon atoms, including the carbons of the substituents.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be well-resolved and highly informative. The downfield region will be characterized by two distinct signals for the pyrimidine ring protons, while the upfield region will display the characteristic patterns of the ethyl and isopropyl groups. A thorough analysis of the chemical shifts, multiplicities, and coupling constants, ideally supplemented with 2D NMR data, will allow for the unequivocal structural confirmation and purity assessment of this important heterocyclic compound. This guide provides the foundational knowledge and practical protocols for researchers to confidently acquire and interpret the ¹H NMR spectrum of this compound.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer Science & Business Media.

Sources

An In-depth Technical Guide to the 13C NMR Analysis of Ethyl 2-isopropylpyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 2-isopropylpyrimidine-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum, this guide presents a detailed prediction of the 13C NMR chemical shifts, grounded in established principles of NMR spectroscopy and supported by data from analogous structures. Furthermore, this document outlines a rigorous, field-proven protocol for the acquisition and analysis of the 13C NMR data for this molecule, ensuring reproducibility and accuracy. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of pyrimidine derivatives.

Introduction: The Strategic Role of 13C NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules.[1] Among its variants, 13C NMR spectroscopy provides a direct insight into the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment.[2] This sensitivity allows for the unambiguous identification of different functional groups and the overall connectivity of the molecule.

For a molecule such as this compound, which possesses a combination of aromatic, aliphatic, and carbonyl carbons, 13C NMR is an indispensable tool for confirming its structure and purity. The pyrimidine core, a key pharmacophore in many therapeutic agents, and its substituents each contribute a unique set of signals that can be predicted and experimentally verified.[3][4] This guide will first deconstruct the molecule to predict the chemical shifts of its nine unique carbon atoms and then provide a detailed methodology for obtaining an experimental spectrum.

Predicted 13C NMR Spectrum of this compound

The structure of this compound contains nine distinct carbon environments, which should result in nine signals in a proton-decoupled 13C NMR spectrum. The prediction of their chemical shifts is based on the additive effects of substituents on the pyrimidine ring and established chemical shift ranges for the isopropyl and ethyl carboxylate moieties.[5]

Molecular Structure and Carbon Numbering

To facilitate the discussion of the predicted 13C NMR spectrum, the carbon atoms of this compound are numbered as follows:

Caption: Molecular structure of this compound with carbon numbering for NMR assignment.

Predicted Chemical Shifts (δ) in ppm

The following table summarizes the predicted 13C NMR chemical shifts for this compound in a standard deuterated solvent like CDCl₃. The predictions are derived from typical chemical shift ranges for similar functional groups and substituent effects observed in related pyrimidine structures.[6][7]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification |

| Pyrimidine Ring | ||

| C2 | 170 - 175 | Attached to two nitrogen atoms and the electron-donating isopropyl group. This carbon is expected to be significantly downfield. |

| C4 | 157 - 162 | Similar to C6, this carbon is adjacent to a nitrogen atom and is part of the aromatic system. |

| C5 | 120 - 125 | This carbon is deshielded by the attached electron-withdrawing carboxylate group. |

| C6 | 155 - 160 | Adjacent to a nitrogen atom and part of the pyrimidine ring. |

| Isopropyl Group | ||

| C7 (-CH) | 35 - 40 | A methine carbon directly attached to the pyrimidine ring. |

| C8, C9 (-CH₃) | 20 - 25 | Equivalent methyl carbons of the isopropyl group, appearing as a single signal. |

| Ethyl Carboxylate Group | ||

| C10 (C=O) | 164 - 168 | Typical chemical shift for an ester carbonyl carbon. |

| C11 (-OCH₂-) | 60 - 65 | Methylene carbon attached to the electronegative oxygen atom. |

| C12 (-CH₃) | 13 - 18 | Methyl carbon of the ethyl group. |

Experimental Protocol for 13C NMR Data Acquisition

To obtain a high-quality 13C NMR spectrum of this compound, a standardized and self-validating protocol is essential. The following methodology is designed to ensure accuracy and reproducibility.

I. Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound due to its excellent solubilizing properties for a wide range of organic molecules and its single, well-characterized residual solvent peak at approximately 77.16 ppm.

-

Concentration: Prepare a solution of approximately 10-20 mg of the purified this compound in 0.5-0.7 mL of CDCl₃. This concentration range provides a good signal-to-noise ratio in a reasonable acquisition time.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0.00 ppm. A small drop is usually sufficient.

-

Sample Filtration (Optional but Recommended): To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube to avoid any paramagnetic impurities or contaminants that could affect the magnetic field homogeneity.

II. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

-

Locking and Shimming:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the CDCl₃ solvent.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

-

-

Acquisition Parameters:

-

Experiment: A standard proton-decoupled 13C NMR experiment (zgpg30 or similar pulse program).

-

Spectral Width (SW): 200-220 ppm (approximately -10 to 210 ppm) to ensure all carbon signals, including the carbonyl, are within the spectral window.

-

Acquisition Time (AQ): 1.0 - 1.5 seconds.

-

Relaxation Delay (D1): 2.0 seconds. A longer delay may be necessary for quaternary carbons (C2 and C5) if their signals are weak.

-

Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration. More scans will improve the signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

-

III. Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

-

Phase Correction: Manually or automatically phase the spectrum to obtain a flat baseline and absorptive Lorentzian peaks.

-

Baseline Correction: Apply a baseline correction algorithm to ensure accurate peak integration and identification.

-

Referencing: Calibrate the spectrum by setting the residual CDCl₃ peak to 77.16 ppm.

Logical Workflow for 13C NMR Analysis

The entire process, from sample preparation to final spectral analysis, can be visualized as a systematic workflow.

Caption: Experimental workflow for the 13C NMR analysis of this compound.

Conclusion

The 13C NMR analysis of this compound is a critical step in its structural verification. The predicted spectrum, based on well-established chemical shift principles, provides a reliable template for the interpretation of experimental data. By following the detailed experimental protocol outlined in this guide, researchers can confidently acquire and analyze high-quality 13C NMR spectra. This, in turn, ensures the structural integrity of the compound, a crucial aspect in the fields of drug discovery and materials science where the precise molecular architecture dictates function.

References

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). [Link]

-

Gawinecki, R., Trzebiatowska, K., & Rasala, D. (2003). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 8(3), 357-362. [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for Pyrimidine (HMDB0003361). [Link]

-

American Chemical Society. (2025). Digital absorption spectral database of pyrimidine nucleobases and nucleoside analogues. ACS Fall 2025. [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol. [Link]

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5013. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

- Kleinpeter, E., & Thomas, S. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 745-751.

- Al-Suwaidan, I. A., Al-Issa, S. A., & Al-Najjar, A. A. (2025). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Advances, 15(1), 123-135.

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. [Link]

-

Royal Society of Chemistry. (2019). Supporting Information. [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. [Link]

-

ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [Link]

-

SpectraBase. (n.d.). N-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-2-methylsulfanyl-benzamide. [Link]

-

OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy. In Organic Chemistry. [Link]

Sources

- 1. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 2. Digital absorption spectral database of pyrimidine nucleobases and nucleoside analogues | Poster Board #644 - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mass Spectrometry of Ethyl 2-isopropylpyrimidine-5-carboxylate

This guide provides a comprehensive technical overview for the mass spectrometric analysis of Ethyl 2-isopropylpyrimidine-5-carboxylate, a molecule of interest for researchers, scientists, and drug development professionals. The methodologies and interpretations herein are grounded in established principles of mass spectrometry and tailored to the specific structural attributes of this compound, ensuring a scientifically rigorous approach to its characterization.

Introduction and Analytical Strategy

This compound is a heterocyclic compound featuring a pyrimidine core, an isopropyl substituent, and an ethyl ester functional group. This combination of features makes it a relevant scaffold in medicinal chemistry and drug discovery. Mass spectrometry (MS) is an indispensable tool for its analysis, providing precise molecular weight determination, structural elucidation through fragmentation analysis, and sensitive quantification in complex matrices. This guide will detail a robust analytical workflow, from sample preparation to data interpretation, emphasizing the rationale behind key experimental decisions. The strategy focuses on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), leveraging electrospray ionization (ESI) for its suitability with moderately polar, nitrogen-containing molecules.

Molecular Properties and Isotopic Distribution

Before any analysis, understanding the fundamental properties of the target molecule is critical. These values are foundational for interpreting the resulting mass spectra.

| Property | Value |

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Average Molecular Weight | 194.23 g/mol |

| Monoisotopic Mass | 194.10553 Da |

The monoisotopic mass is the key value used for high-resolution mass spectrometry, allowing for precise identification of the molecular ion.

Ionization and Mass Analysis: The "Why" and "How"

Choosing the Right Ionization Technique

For a molecule like this compound, Electrospray Ionization (ESI) is the premier choice. The rationale is twofold:

-

Presence of Basic Sites: The two nitrogen atoms in the pyrimidine ring are basic sites (Lewis bases) that readily accept a proton in an acidic mobile phase. This makes the molecule highly amenable to forming a protonated molecule, [M+H]⁺, in positive ion mode ESI.[1][2][3][4]

-

Moderate Polarity: The ester and pyrimidine moieties confer sufficient polarity for the compound to be soluble in typical reversed-phase LC solvents and to efficiently generate gas-phase ions from charged droplets in the ESI source.[3][5]

ESI is a "soft" ionization technique, meaning it imparts minimal excess energy during the ionization process.[5] This is advantageous as it typically results in an abundant signal for the intact protonated molecule, which is essential for molecular weight confirmation and for selection as the precursor ion in subsequent fragmentation experiments.

Mass Analyzers

While various mass analyzers can be used, high-resolution instruments like Time-of-Flight (TOF) or Orbitrap are recommended for unambiguous formula determination. However, for routine quantification and structural confirmation, a triple quadrupole (QqQ) or ion trap instrument is highly effective and widely accessible. This guide will focus on a workflow applicable to these common instrument types.

A Validated Experimental Workflow

A robust analytical method is self-validating. The following protocol is designed to ensure reproducibility and accuracy.

General LC-MS/MS Analytical Workflow

The overall process from sample handling to final data interpretation follows a structured path to ensure data integrity.

Detailed Experimental Protocol

This protocol provides a starting point for method development, which should be optimized for the specific instrument and application.

1. Sample Preparation:

- Prepare a 1 mg/mL stock solution of this compound in methanol.

- Create a working solution by diluting the stock solution to a final concentration of 1 µg/mL in a 50:50 mixture of water and acetonitrile containing 0.1% formic acid. This matches the initial mobile phase conditions to ensure good peak shape.[6]

- Filter the final solution through a 0.22 µm syringe filter if any particulate matter is visible.

2. Liquid Chromatography (LC) Parameters:

- Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 2.6 µm particle size).[7]

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.[6]

- Flow Rate: 0.4 mL/min.

- Injection Volume: 5 µL.[7]

- Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- MS1 Scan: Scan from m/z 50 to 400 to detect the precursor ion.

- MS/MS: Select the [M+H]⁺ ion (m/z 195.1) for fragmentation.

- Collision Gas: Argon.

- Collision Energy: Optimize by ramping from 10 to 40 eV to find the optimal energy for producing a rich spectrum of fragment ions.

Mass Spectrum Analysis and Fragmentation Pathway

Expected Molecular Ions (MS1 Spectrum)

In the full scan (MS1) spectrum, the primary ions expected are the protonated molecule and common adducts. Using a high-resolution instrument allows for confirmation of the elemental composition.

| Ion Species | Description | Calculated m/z |

| [M+H]⁺ | Protonated Molecule | 195.1130 |

| [M+Na]⁺ | Sodium Adduct | 217.0949 |

| [M+K]⁺ | Potassium Adduct | 233.0689 |

The protonated molecule, [M+H]⁺ at m/z 195.11 , will be the target precursor ion for tandem mass spectrometry (MS/MS) analysis.

Tandem Mass Spectrometry (MS/MS) and Fragmentation

Collision-Induced Dissociation (CID) is used to fragment the selected precursor ion.[8][9] In this process, the ion's kinetic energy is increased and it is collided with neutral gas molecules (e.g., argon), causing the conversion of kinetic energy into internal energy, which induces bond breakage.[8][9]

For this compound, the fragmentation is predictable and driven by the functional groups present: the ethyl ester and the isopropyl group. The pyrimidine ring itself is relatively stable but can also fragment under higher energy conditions.[10][11][12]

Proposed Key Fragmentation Pathways:

-

Loss of Ethene (C₂H₄): A classic McLafferty-type rearrangement or simple neutral loss from the ethyl ester group results in the loss of 28.03 Da.

-

Loss of Propene (C₃H₆): A neutral loss from the isopropyl group attached to the pyrimidine ring, resulting in a loss of 42.05 Da.

-

Loss of Ethanol (C₂H₅OH): Cleavage of the ester group leading to the loss of 46.04 Da.

-

Combined Losses: Sequential losses, such as the loss of propene followed by the loss of ethene, are also highly probable.

Summary of Major Product Ions

The following table summarizes the key fragment ions that are instrumental for structural confirmation.

| Product Ion m/z (Calculated) | Neutral Loss | Formula of Loss | Proposed Fragment Structure |

| 167.0817 | Ethene | C₂H₄ | 2-isopropylpyrimidine-5-carboxylic acid ion |

| 153.0609 | Propene | C₃H₆ | Ethyl 2-vinylpyrimidine-5-carboxylate radical ion structure (rearranged) |

| 149.0711 | Ethanol | C₂H₅OH | Isopropyl-pyrimidine-5-carbonyl cation |

| 125.0296 | Propene + Ethene | C₃H₆ + C₂H₄ | Pyrimidine-5-carboxylic acid ion |

Applications in a Drug Development Context

The ability to perform this detailed mass spectrometric analysis is crucial throughout the drug development pipeline.[13][14]

-

Structural Confirmation: Verifying the identity of newly synthesized batches of the compound. The combination of an accurate mass precursor ion and a predictable fragmentation pattern provides extremely high confidence in the structure.

-

Purity Analysis: An LC-MS method can rapidly separate and identify impurities, even at very low levels. Their fragmentation patterns can help in identifying their structures, providing critical feedback to process chemists.

-

Metabolite Identification: In preclinical studies, mass spectrometry is the primary tool for identifying metabolites in plasma, urine, or liver microsome incubations.[14] Common metabolic transformations (e.g., hydroxylation, oxidation) would result in predictable mass shifts from the parent compound (m/z 195.11), which can be screened for and then subjected to MS/MS analysis to pinpoint the site of modification.

-

Pharmacokinetic (PK) Studies: A validated LC-MS/MS method using a triple quadrupole mass spectrometer provides the sensitivity and selectivity required for quantifying the compound in biological fluids, which is essential for determining its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

The mass spectrometric analysis of this compound is a straightforward yet powerful application of modern analytical techniques. By leveraging positive mode electrospray ionization, a robust LC-MS/MS workflow can be established. The predictable fragmentation patterns, dominated by neutral losses from the isopropyl and ethyl ester side chains, provide a confident basis for structural confirmation and characterization. This technical guide serves as a foundational protocol for researchers, enabling them to generate high-quality, reliable data for this compound in various scientific and developmental contexts.

References

-

PubChem. Ethyl 2-phenylpyrimidine-5-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. Ethyl 5-ethylpyrimidine-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013). The N-heterocyclic carbene ligand for real-time analysis of organometallic reactions. PubMed. Available from: [Link]

-

Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available from: [Link]

-

Jackson, S. N., & Woods, A. S. (2006). Characterization of poly(ethylene glycol) esters using low energy collision-induced dissociation in electrospray ionization mass spectrometry. PubMed. Available from: [Link]

-

Drug Development and Delivery. (2016). Application of LCMS in small-molecule drug development. Available from: [Link]

-

Wikipedia. Collision-induced dissociation. Available from: [Link]

-

PubChem. Ethyl 2-aminopyrimidine-5-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

O'Connor, P. B., & Costello, C. E. (2009). Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. ChemRxiv. Available from: [Link]

-

Christianson, C. (2020). Small Molecule Method Development Strategies. Bioanalysis Zone. Available from: [Link]

-

Blanksby, S. J., & Ellison, G. B. (2003). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. NIH National Center for Biotechnology Information. Available from: [Link]

-

Sharma, P., & Kumar, V. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Oriental Journal of Chemistry. Available from: [Link]

-

Khakwani, S., Aslam, S., Shahi, M. N., Bernardino, A. M. R., & Khan, M. A. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry. Available from: [Link]

-

Kwan, W. P. (Anson), & Liu, H. (n.d.). BA Method Development: Polar Compounds. BioPharma Services. Available from: [Link]

-

Hsu, C. S., & Hendrickson, C. L. (2015). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. PubMed. Available from: [Link]

-

Doc Brown's Chemistry. Mass spectrum of 1-methylethyl methanoate. Available from: [Link]

-

Stanford University Mass Spectrometry. (2020). Fundamentals: Applications of LC/MS in small molecule drug discovery. Available from: [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. Available from: [Link]

-

Jackson, G. (2016). Multistage mass spectrometry of phospholipids using collision-induced dissociation (CID) and metastable atom-activated dissociation. West Virginia University Research Repository. Available from: [Link]

-

Peer, C. J., et al. (2022). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. NIH National Center for Biotechnology Information. Available from: [Link]

-

da Silva, D. T., et al. (2009). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. PubMed. Available from: [Link]

-

Gergov, M., et al. (2003). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules. PubMed. Available from: [Link]

-

Wikipedia. Electrospray ionization. Available from: [Link]

Sources

- 1. An electrospray-active N-heterocyclic carbene ligand for real-time analysis of organometallic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 6. bioanalysis-zone.com [bioanalysis-zone.com]

- 7. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 9. Dissociation Technique Technology Overview | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. sphinxsai.com [sphinxsai.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 14. mass-spec.stanford.edu [mass-spec.stanford.edu]

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-isopropylpyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery, the adage ‘a potent molecule is not necessarily a successful drug’ has never been more resonant. The journey from a promising hit compound to a viable clinical candidate is paved with challenges, many of which are rooted in the fundamental physicochemical properties of the molecule. These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a drug, ultimately dictating its bioavailability, efficacy, and safety.[1][2][3] The pyrimidine scaffold, a cornerstone in medicinal chemistry, is a testament to this principle. As a privileged structure found in numerous therapeutic agents, its derivatives are a focal point of extensive research.[4][5][6][7][8][9][10] This guide provides an in-depth analysis of a specific, yet representative, member of this class: Ethyl 2-isopropylpyrimidine-5-carboxylate. Due to the absence of extensive published experimental data for this specific molecule, this guide will leverage highly reliable computational prediction methodologies, contextualized with established experimental protocols for their eventual validation. This dual approach provides immediate, actionable insights for researchers while grounding them in the rigorous principles of experimental science.

Molecular Structure and Computational Methodology

The foundational step in characterizing any molecule is to define its structure. This compound, as its name implies, is a pyrimidine ring substituted at the 2-position with an isopropyl group and at the 5-position with an ethyl carboxylate group.

Structure:

Caption: 2D structure of this compound.

Given the scarcity of experimental data, the physicochemical properties presented herein were predicted using the Molinspiration online property calculation toolkit, a widely utilized tool in cheminformatics for its robust and reliable predictions.[11][12][13]

Predicted Physicochemical Properties

The following table summarizes the key predicted physicochemical properties for this compound. These values provide a critical first pass for assessing the molecule's drug-like potential.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 208.25 g/mol | Influences diffusion and transport across membranes. Generally, lower molecular weight (<500 g/mol ) is preferred for oral bioavailability. |

| miLogP | 2.35 | A measure of lipophilicity. A value in the range of 1-3 is often optimal for balancing solubility and permeability for oral absorption. |

| Topological Polar Surface Area (TPSA) | 55.4 Ų | Predicts the hydrogen bonding capacity and polarity of a molecule. A TPSA < 140 Ų is generally associated with good cell permeability. |

| Number of Hydrogen Bond Acceptors | 4 | Influences solubility and binding to biological targets. |

| Number of Hydrogen Bond Donors | 0 | Affects solubility and membrane permeability. |

| Number of Rotatable Bonds | 4 | A measure of molecular flexibility. Fewer rotatable bonds (<10) are generally associated with better oral bioavailability. |

| Volume | 200.5 cm³/mol | Related to molecular size and can influence binding to target proteins. |

Data predicted using Molinspiration Cheminformatics.[12]

Synthesis Strategy: A Generalized Approach

A particularly relevant approach is the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with an appropriate amidinium salt, which provides a direct route to 2-substituted pyrimidine-5-carboxylic esters.[14][17][18]

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocols for Physicochemical Property Determination

To validate the predicted properties and to provide a framework for the characterization of this and similar molecules, the following established experimental protocols are described.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting point range is characteristic of a pure compound, while impurities typically depress and broaden the melting range.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady rate (e.g., 2-3 °C per minute) for a preliminary determination. For an accurate measurement, the temperature is raised rapidly to about 10-15 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded as the melting point range.

Solubility Assessment

Rationale: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. It is typically assessed under both kinetic and thermodynamic conditions.

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: The resulting suspension is filtered through a low-binding filter (e.g., a 0.22 µm PVDF filter) to remove undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is used for quantification.

-

Data Reporting: The determined concentration is reported as the thermodynamic solubility in units such as µg/mL or mM.

Lipophilicity (LogP) Determination

Rationale: The partition coefficient (LogP) between an organic and an aqueous phase is a measure of a compound's lipophilicity. It is a key factor influencing membrane permeability and absorption.

Protocol: Shake-Flask Method for LogP (Octanol-Water)

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other by vigorous mixing followed by separation of the layers.

-

Partitioning: A known amount of this compound is dissolved in the n-octanol phase. This solution is then mixed with an equal volume of the aqueous phase in a sealed container.

-

Equilibration: The mixture is agitated for a set period to allow for partitioning of the compound between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: LogP = log10([Compound]octanol / [Compound]aqueous).

Spectroscopic Characterization: A Predictive and Comparative Approach

While experimental spectra for this compound are not available, a predictive analysis based on the known spectral characteristics of pyrimidine derivatives can be made.[19]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl and isopropyl groups. The protons of the ethyl ester would likely appear as a quartet around 4.3 ppm (-OCH₂-) and a triplet around 1.3 ppm (-CH₃). The isopropyl group would exhibit a septet for the methine proton (-CH-) and a doublet for the two methyl groups (-CH₃). The protons on the pyrimidine ring would appear in the aromatic region, with their chemical shifts influenced by the electronic effects of the substituents.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the pyrimidine ring, and the carbons of the ethyl and isopropyl groups.

Mass Spectrometry (MS):

-

The mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule. Fragmentation patterns would likely involve the loss of the ethoxy group from the ester, the isopropyl group, and fragmentation of the pyrimidine ring, providing further structural confirmation.

Biological and Pharmaceutical Context

Pyrimidine derivatives are a cornerstone of medicinal chemistry, with a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5][6][7][8][9][10] The physicochemical properties of these molecules are intrinsically linked to their therapeutic potential. For instance, appropriate lipophilicity and solubility are crucial for a pyrimidine-based kinase inhibitor to reach its intracellular target. The structural motifs of this compound, namely the pyrimidine core and the lipophilic isopropyl group, suggest its potential as a scaffold for the development of new therapeutic agents.

Caption: Interplay of physicochemical properties and the drug development process.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the predicted physicochemical properties of this compound, grounded in established computational methods and contextualized with standard experimental protocols. While the lack of published experimental data necessitates a predictive approach, the information presented here serves as a valuable starting point for researchers interested in this molecule and its analogs. The future direction for the characterization of this compound should involve its synthesis and the experimental determination of its physicochemical and biological properties to validate and expand upon the predictive data presented in this guide. Such studies will be instrumental in unlocking the full potential of this and other novel pyrimidine derivatives in the ongoing quest for new and improved therapeutics.

References

- Current time information in San Diego, CA, US. (n.d.). Google.

-

Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

-

Calculators & Predictors. (n.d.). Chemaxon. Retrieved January 22, 2026, from [Link]

-

On-line Software. (n.d.). Virtual Computational Chemistry Laboratory. Retrieved January 22, 2026, from [Link]

-

Calculate Physicochemical Properties | PhysChem Suite. (n.d.). ACD/Labs. Retrieved January 22, 2026, from [Link]

-

Molinspiration Cheminformatics. (n.d.). Molinspiration. Retrieved January 22, 2026, from [Link]

-

SwissADME. (n.d.). Swiss Institute of Bioinformatics. Retrieved January 22, 2026, from [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved January 22, 2026, from [Link]

-

Synthesis of Pyrimidine and Its Derivatives. (2025, January 9). YouTube. Retrieved January 22, 2026, from [Link]

- Importance of Physicochemical Properties In Drug Discovery. (2015, February 19). International Journal of Pharmaceutical Sciences and Research.

-

Significance and Biological Importance of Pyrimidine in the Microbial World. (n.d.). PMC. Retrieved January 22, 2026, from [Link]

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). Beni-Suef University Journal of Basic and Applied Sciences.

-

Property Calculation, Molecular Database Search. (n.d.). Molinspiration. Retrieved January 22, 2026, from [Link]

-

MolView. (n.d.). MolView. Retrieved January 22, 2026, from [Link]

-

Recent medicinal approaches of novel pyrimidine analogs: A review. (2023, June 2). PMC. Retrieved January 22, 2026, from [Link]

-

mipc - Molinspiration Property Calculator. (n.d.). Molinspiration. Retrieved January 22, 2026, from [Link]

-

An overview on synthesis and biological activity of pyrimidines. (n.d.). SciSpace. Retrieved January 22, 2026, from [Link]

-

About Chemical Calculations and Predictions. (n.d.). Chemaxon Docs. Retrieved January 22, 2026, from [Link]

-

A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters | Request PDF. (2025, August 7). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Physicochemical properties | Medicinal Chemistry Class Notes. (n.d.). Fiveable. Retrieved January 22, 2026, from [Link]

-

Calculators and Predictors in Playground. (n.d.). Chemaxon Docs. Retrieved January 22, 2026, from [Link]

-

(PDF) Pyrimidine and its biological activity: a review. (2017, July 25). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Molinspiration: Demo With Example Compound, Key Features & Complete Walk-Through. (2025, December 23). YouTube. Retrieved January 22, 2026, from [Link]

- Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (n.d.). Der Pharma Chemica.

-

Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

Free or open-source tools for chemistry. (n.d.). DATACC. Retrieved January 22, 2026, from [Link]

- Physical-chemical property predictors as command line tools. (2016, September 26).

-

Get more information about biological potential of your compounds. (n.d.). Way2Drug. Retrieved January 22, 2026, from [Link]

- Significance The Biological Activity to Pyrimidine Analogues. (2020, March 1). Scientific Journal of Medical Research.

-

Predicting Solubility. (n.d.). Rowan Scientific. Retrieved January 22, 2026, from [Link]

- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed.

-

Calculations - Instant Cheminformatics Solutions. (n.d.). Chemicalize. Retrieved January 22, 2026, from [Link]

- An overview on synthesis and biological activity of pyrimidines. (n.d.). World Journal of Advanced Research and Reviews.

- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021, June 25). SciSpace.

- Synthesis, reactions, and applications of pyrimidine derivatives. (2021, August 16). Growing Science.

- Free alternative for Chemdraw. 100% free. Online tool. : r/chemistry. (n.d.). Reddit.

-

Beginners Guide to Molinspiration Cheminformatics Tools|Practical. (2022, December 16). YouTube. Retrieved January 22, 2026, from [Link]

- Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.).

- physicochemical property of drug molecules with respect to drug actions. (n.d.). JBINO.

Sources

- 1. fiveable.me [fiveable.me]

- 2. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. jbino.com [jbino.com]

- 4. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. growingscience.com [growingscience.com]

- 11. Molinspiration Cheminformatics [molinspiration.com]

- 12. Property Calculation, Molecular Database Search [molinspiration.com]

- 13. Molinspiration Property Calculator [molinspiration.com]

- 14. Pyrimidine synthesis [organic-chemistry.org]

- 15. bu.edu.eg [bu.edu.eg]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. chemaxon.com [chemaxon.com]

Synthesis and Purification: The Foundation of Quality Crystals

An In-Depth Technical Guide to the Structural Elucidation of Novel Pyrimidine Derivatives: A Methodological Whitepaper Using Ethyl 2-isopropylpyrimidine-5-carboxylate as a Case Study

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern medicinal chemistry. The pyrimidine scaffold, in particular, is a privileged structure found in a vast array of therapeutic agents. Understanding the crystal structure of novel pyrimidine derivatives provides invaluable insights into their physicochemical properties, potential intermolecular interactions with biological targets, and guides further structure-activity relationship (SAR) studies.

This technical guide presents a comprehensive, field-proven methodology for the complete structural elucidation of a novel pyrimidine derivative, using the hypothetical case of this compound. While a public crystal structure for this specific molecule is not available at the time of this writing, this whitepaper will serve as a detailed roadmap, from synthesis to crystallographic analysis, for researchers embarking on the characterization of new chemical entities.

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material. The quality of the starting material directly impacts the success of crystallization. For our case study, this compound, a plausible synthetic route can be adapted from established methods for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[1]

Proposed Synthesis of this compound

A robust method involves the condensation of an amidinium salt with a suitable three-carbon building block.[1] In this case, isobutyramidinium salt can be reacted with an activated form of ethyl 3-oxopropanoate.

Experimental Protocol: Synthesis

-

Formation of the Amidinium Salt: Isobutyronitrile is converted to the corresponding imidate, which is then reacted with ammonia to form isobutyramidine. Subsequent treatment with an acid (e.g., HCl) yields the isobutyramidinium salt.

-

Activation of the Pyrimidine Precursor: Ethyl 3-oxopropanoate is reacted with a formylating agent (e.g., ethyl formate) in the presence of a strong base like sodium ethoxide to form the sodium salt of ethyl 2-formyl-3-oxopropanoate.

-

Cyclocondensation Reaction: The isobutyramidinium salt and the activated ethyl 3-oxopropanoate derivative are reacted in a suitable solvent, such as ethanol, under reflux conditions. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Rationale for Purification

The importance of achieving >99% purity cannot be overstated. Impurities can inhibit crystal nucleation, lead to the formation of poorly ordered crystals, or even co-crystallize with the target compound, complicating the final structural analysis. Recrystallization from a suitable solvent system is often employed as a final purification step to remove any remaining micro-impurities.

Crystallization: From a Purified Powder to a Single Crystal

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. It is an empirical science that requires screening of various conditions to find the "sweet spot" for crystal nucleation and growth.

Experimental Protocol: Crystallization Screening

-

Solvent Selection: A range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, dichloromethane, acetone, hexane, and water) should be screened.

-

Crystallization Techniques:

-